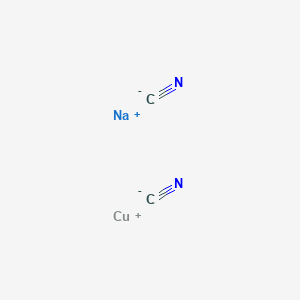
sodium;copper(1+);dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;copper(1+);dicyanide is an inorganic compound with the molecular formula CuNa(CN)2. This compound is a coordination complex where copper is in the +1 oxidation state, and it is coordinated with sodium and cyanide ions. It is used in various industrial applications, particularly in electroplating and as a reagent in organic synthesis.
Vorbereitungsmethoden
sodium;copper(1+);dicyanide can be synthesized through several methods:
Reduction of Copper(II) Sulfate: One common method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate the compound as a pale yellow powder.
Direct Combination: Another method involves the direct combination of copper(I) cyanide with sodium cyanide in an aqueous solution, which results in the formation of the desired complex.
Analyse Chemischer Reaktionen
sodium;copper(1+);dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .
Wissenschaftliche Forschungsanwendungen
sodium;copper(1+);dicyanide has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in electroplating processes to deposit copper on various substrates.
Wirkmechanismus
The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
sodium;copper(1+);dicyanide can be compared with other similar compounds, such as:
Copper(I) Cyanide: This compound has a similar structure but lacks the sodium ion.
Sodium Cyanide: This compound is a simple cyanide salt and is highly toxic.
Copper(II) Cyanide: This compound contains copper in the +2 oxidation state and has different reactivity and applications compared to copper(1+) sodium cyanide(1:1:2).
This compound is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
13715-19-0 |
|---|---|
Molekularformel |
C2CuN2Na2 |
Molekulargewicht |
138.57 g/mol |
IUPAC-Name |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
InChI-Schlüssel |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Kanonische SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Key on ui other cas no. |
13715-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















